molecular formula C39H53NO6 B13730693 Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate CAS No. 3748-70-7

Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate

Cat. No.: B13730693
CAS No.: 3748-70-7
M. Wt: 631.8 g/mol
InChI Key: XOWCGAANUVRYOR-UHFFFAOYSA-N
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Description

Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate is a complex organic compound with the molecular formula C39H53NO6 and a molecular weight of 631.80 g/mol. This compound is known for its unique structure, which includes a naphthalene ring, an octadecyl chain, and an isophthalate ester group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate typically involves multiple steps, starting with the preparation of the naphthalene derivativeThe final step involves the esterification of the isophthalate group with dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide linkage can be reduced to form an amine.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinone derivatives, while reduction of the amide linkage can produce primary amines .

Scientific Research Applications

Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the octadecyl chain can interact with lipid membranes. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-(1-hydroxy-2-naphthalenyl)carbonyl)octadecylamino)-1,3-benzenedicarboxylate
  • Dimethyl 5-(1-hydroxy-2-naphthalenyl)carbonyl)stearylamino) isophthalate
  • Isophthalic acid, 5-(1-hydroxy-2-naphthalenyl)carbonyl)octadecylamino)-, dimethyl ester

Uniqueness

Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications .

Properties

CAS No.

3748-70-7

Molecular Formula

C39H53NO6

Molecular Weight

631.8 g/mol

IUPAC Name

dimethyl 5-[(1-hydroxynaphthalene-2-carbonyl)-octadecylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C39H53NO6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-40(33-28-31(38(43)45-2)27-32(29-33)39(44)46-3)37(42)35-25-24-30-22-19-20-23-34(30)36(35)41/h19-20,22-25,27-29,41H,4-18,21,26H2,1-3H3

InChI Key

XOWCGAANUVRYOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)C(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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